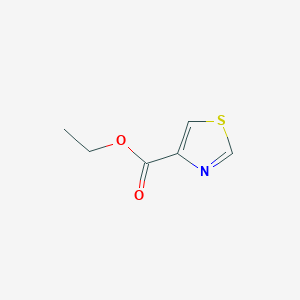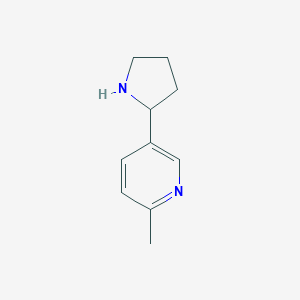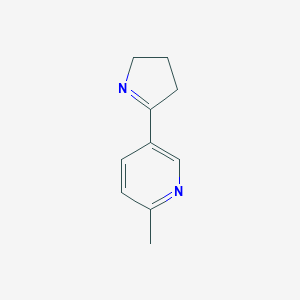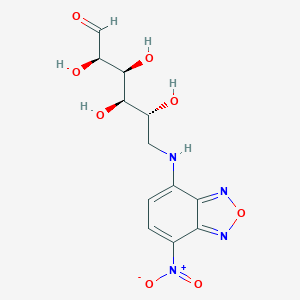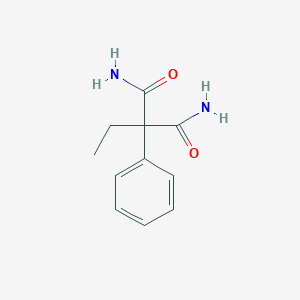
(1R)-1-phenylethanamine
Übersicht
Beschreibung
(1R)-1-phenylethanamine, also known as (R)-(-)-1-phenylethanamine, is an organic compound belonging to the class of alkylamines. It is a chiral molecule with a single asymmetric carbon atom, and can exist as two enantiomers, (1R)-1-phenylethanamine and (1S)-1-phenylethanamine. This compound has a wide range of applications in the fields of chemistry and biology. In particular, it is used in the synthesis of drugs, in the manufacture of perfumes, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds (Iuliano, Pini, & Salvadori, 1995).
A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol, closely related to (1R)-1-phenylethanamine, acts as an effective chiral solvating agent for NMR spectroscopy enantiodiscrimination of amino acid derivatives (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Complexes of (1R)-1-phenylethanamine show moderate catalytic activities in the methoxycarbonylation of styrene, leading mainly to branched esters (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).
It is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC) (Saigo, 1985).
The crystallization and resolution of cis-permethric acid with (1R)-1-phenylethanamine yield diastereomeric salts with excellent diastereoselectivity and a fibrous structure (Bánsághi, Lőrincz, Szilágyi, Madarász, & Székely, 2014).
In the fragrance and flavor industry, the reduction of acetophenone to (R)-1-phenylethanol is of importance, as studied in a whole-cell biocatalyst model (Homola, Kurák, Illeová, & Polakovič, 2015).
Enzymatic synthesis of enantiopure 1-phenylethanol, potentially useful in flavor research, can be achieved using a gene derived from tea (Camellia sinensis) flowers (Zhou, Peng, Zhang, Cheng, Zeng, Dong, & Yang, 2019).
Phenylethanolamine, which includes (1R)-1-phenylethanamine, is a specific substrate for type B monoamine oxidase (MAO) and is converted to various compounds by liver and brain homogenates (Edwards, 1978).
Eigenschaften
IUPAC Name |
(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930735 | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(1R)-1-phenylethanamine | |
CAS RN |
3886-69-9 | |
| Record name | (+)-Phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenethylamine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYLAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V022ZK8GZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-(+)-1-Phenylethylamine?
A1: The molecular formula of (R)-(+)-1-Phenylethylamine is C8H11N, and its molecular weight is 121.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize (R)-(+)-1-Phenylethylamine and its derivatives. These techniques include:
- NMR Spectroscopy: 1H-NMR and 13C-NMR have been extensively used to confirm the structure and purity of (R)-(+)-1-Phenylethylamine derivatives. [, , ]
- IR Spectroscopy: Infrared spectroscopy is helpful to identify characteristic functional groups like C=N in imine derivatives formed using (R)-(+)-1-Phenylethylamine. []
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the optical activity and helical structures of polymers derived from or incorporating (R)-(+)-1-Phenylethylamine. [, , , , , , ]
Q3: What are the main applications of (R)-(+)-1-Phenylethylamine in organic synthesis?
A3: (R)-(+)-1-Phenylethylamine is frequently used as:
- A Chiral Auxiliary: It facilitates diastereoselective synthesis of Michael adducts, β-lactam moieties, and β-amino cyclic ethers. [, , , ]
- A Resolving Agent: It enables the resolution of racemic carboxylic acids through the formation of diastereomeric salts. [, , , , ]
- A Chiral Ligand: It can be incorporated into ligands for asymmetric catalysis, such as Rh-catalyzed hydrogenation and hydrosilylation. []
Q4: Can you elaborate on the role of (R)-(+)-1-Phenylethylamine in the synthesis of optically active Michael adducts?
A4: (R)-(+)-1-Phenylethylamine forms chiral enamines upon condensation with 1,3-dicarbonyl compounds. These enamines undergo diastereoselective Michael reactions with α,β-unsaturated carbonyl compounds. The chiral auxiliary can then be removed to obtain the Michael adduct with significant optical purity. []
Q5: How is (R)-(+)-1-Phenylethylamine used in chiral resolution?
A5: Racemic carboxylic acids can be resolved by reacting them with (R)-(+)-1-Phenylethylamine. This reaction forms diastereomeric salts, which often have different solubilities, allowing for their separation by techniques like crystallization. The desired enantiomer of the carboxylic acid can then be recovered. [, , , , ]
Q6: Are there any examples of (R)-(+)-1-Phenylethylamine being used in the synthesis of natural products?
A6: Yes, (R)-(+)-1-Phenylethylamine has been utilized in the synthesis of several natural products, including:
- Germacrane Sesquiterpenes: It was used in the synthesis of (+)-α-cyperone, a precursor to the germacrane alcohol allohedycaryol. [, ]
- Protoberberine Alkaloids: Chiral o-toluamide anions derived from (R)-(+)-1-Phenylethylamine enabled the asymmetric synthesis of protoberberine alkaloids with high enantiomeric excess. []
- (S)-(-)- and (R)-(+)-2,3-dihydro-2-(1-methylethenyl)-6-methoxybenzofuran: Resolution of a racemic benzofuran derivative using (R)-(+)-α-methylbenzylamine provided the starting material for the synthesis of both enantiomers of the target molecule. []
Q7: Can (R)-(+)-1-Phenylethylamine be used in supercritical fluid-based reactions?
A7: Yes, it has been successfully employed as a resolving agent in supercritical carbon dioxide (scCO2). The diastereomeric salts formed exhibit varied solubilities in scCO2, allowing for effective chiral resolution. [, , ]
Q8: Are there examples of incorporating (R)-(+)-1-Phenylethylamine into polymeric materials?
A8: Yes, (R)-(+)-1-Phenylethylamine has been incorporated into various polymeric materials, including:
- Optically Active Hydrogels: Copolymerization of N-propargylamide monomers containing (R)-(+)-1-Phenylethylamine led to the formation of hydrogels with chiral recognition properties. []
- Magnetic Gels: Optically active and magnetically responsive gels were prepared by incorporating Fe3O4 nanoparticles and helical polymers derived from (R)-(+)-1-Phenylethylamine. []
- Hollow Polymeric Microspheres: (R)-(+)-1-Phenylethylamine-containing helical polymers were used to create hollow microspheres exhibiting chiral recognition abilities. []
Q9: How do structural modifications of (R)-(+)-1-Phenylethylamine affect its properties?
A9: Structural modifications significantly influence its properties. For example:
- Substitutions on the Aromatic Ring: Introducing substituents like nitro, chloro, or methoxy groups on the phenyl ring of (R)-(+)-1-Phenylethylamine-derived Schiff base ligands can alter the second harmonic generation (SHG) properties of their zinc(II) complexes. []
- Modifications at the Chiral Center: Changing the substituent at the chiral center (α-carbon) can lead to different diastereoselectivities in reactions. For instance, using (R)-(+)-α-methylbenzylamine instead of (R)-(+)-1-phenylethylamine as a chiral auxiliary in the synthesis of β-lactam moieties resulted in different diastereomeric ratios. []
Q10: What are the considerations regarding the environmental impact of (R)-(+)-1-Phenylethylamine?
A10: While specific data might be limited, some considerations include:
- Organic Solvent Use: Many reactions involving (R)-(+)-1-Phenylethylamine utilize organic solvents. Minimizing their use or employing greener alternatives like supercritical CO2 is crucial. [, , , ]
Q11: What analytical techniques are commonly used to study (R)-(+)-1-Phenylethylamine and its derivatives?
A11: Various techniques are employed, including:
- X-ray Crystallography: This technique provides detailed structural information about (R)-(+)-1-Phenylethylamine derivatives and their complexes, including their absolute configuration. [, , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is essential for separating and analyzing enantiomers of (R)-(+)-1-Phenylethylamine derivatives. []
Q12: Are there any computational tools used in research related to (R)-(+)-1-Phenylethylamine?
A12: While the provided papers do not explicitly detail computational studies, researchers often use:
Q13: What are some significant milestones in the research of (R)-(+)-1-Phenylethylamine?
A13: Key milestones include:
Q14: What are some examples of cross-disciplinary research involving (R)-(+)-1-Phenylethylamine?
A14:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
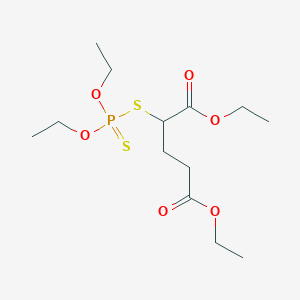
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
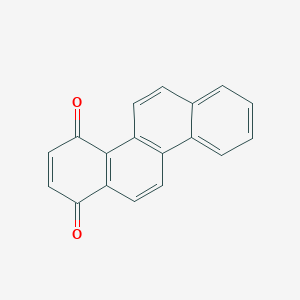

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)


